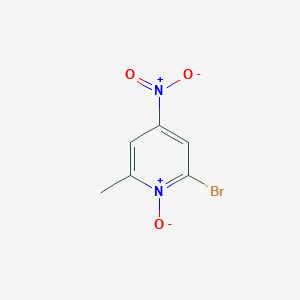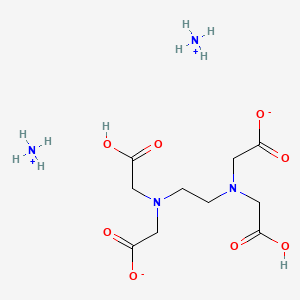
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
Vue d'ensemble
Description
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is not fully understood. However, it is believed that this compound reacts with nitric oxide to form a fluorescent product, which can be detected using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium have not been extensively studied. However, it has been shown to be non-toxic and non-cytotoxic in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium in lab experiments is its high sensitivity and selectivity for nitric oxide detection. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its short half-life, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium in scientific research. One potential application is in the development of new fluorescent probes for the detection of nitric oxide in biological systems. Additionally, this compound can be used as a precursor for the synthesis of other biologically active compounds. Further studies are needed to fully understand the mechanism of action and potential applications of this compound in various scientific fields.
Conclusion:
In conclusion, 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is a chemical compound that has potential applications in various scientific fields. This compound has been extensively studied for its unique properties and potential applications in the detection of nitric oxide in biological systems. Further research is needed to fully understand the mechanism of action and potential applications of this compound in various scientific fields.
Applications De Recherche Scientifique
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium has been extensively studied for its potential applications in various scientific fields. This compound has been used as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, it has been used as a precursor for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJATGFTSNBVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372855 | |
| Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
CAS RN |
60323-99-1 | |
| Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














